[(4-Cyclohexylphenyl)sulfonyl]indoline
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Overview
Description
[(4-Cyclohexylphenyl)sulfonyl]indoline is a chemical compound with the molecular formula C20H23NO2S It is a derivative of indoline, a nitrogen-containing heterocyclic compound, and features a sulfonyl group attached to a cyclohexylphenyl moiety
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . The compound’s sulfonyl group is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Cyclohexylphenyl)sulfonyl]indoline typically involves the reaction of indoline with a sulfonyl chloride derivative. One common method is the reaction of indoline with 4-cyclohexylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4-Cyclohexylphenyl)sulfonyl]indoline can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be employed for substitution reactions.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: Sulfide derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives, depending on the electrophile used.
Scientific Research Applications
[(4-Cyclohexylphenyl)sulfonyl]indoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Comparison with Similar Compounds
[(4-Cyclohexylphenyl)sulfonyl]indoline can be compared to other sulfonyl-indoline derivatives:
[(4-Methylphenyl)sulfonyl]indoline: Similar structure but with a methyl group instead of a cyclohexyl group. It may have different biological activities and physical properties.
[(4-Chlorophenyl)sulfonyl]indoline: Contains a chlorine atom, which can significantly alter its reactivity and biological activity.
[(4-Methoxyphenyl)sulfonyl]indoline: The methoxy group can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in the presence of the cyclohexyl group, which can impart distinct steric and electronic effects, potentially leading to unique biological and chemical properties .
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c22-24(23,21-15-14-18-8-4-5-9-20(18)21)19-12-10-17(11-13-19)16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSTNCQKGKKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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